molecular formula C26H24N4O3 B2435146 4-[4-(4-Benzylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one CAS No. 673444-00-3

4-[4-(4-Benzylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one

Cat. No.: B2435146
CAS No.: 673444-00-3
M. Wt: 440.503
InChI Key: FFMMNBBLSAMRTH-UHFFFAOYSA-N
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Description

4-[4-(4-Benzylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylpiperidine moiety, a nitrophenyl group, and a dihydrophthalazinone core, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

4-[4-(4-benzylpiperidin-1-yl)-3-nitrophenyl]-2H-phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3/c31-26-22-9-5-4-8-21(22)25(27-28-26)20-10-11-23(24(17-20)30(32)33)29-14-12-19(13-15-29)16-18-6-2-1-3-7-18/h1-11,17,19H,12-16H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMMNBBLSAMRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=C(C=C(C=C3)C4=NNC(=O)C5=CC=CC=C54)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Benzylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-benzylpiperidine with a nitrophenyl derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Benzylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzylpiperidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and sodium borohydride. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various nitro compounds .

Scientific Research Applications

4-[4-(4-Benzylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(4-Benzylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. It acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin. This selectivity is crucial for its potential therapeutic applications, particularly in neurological research .

Biological Activity

The compound 4-[4-(4-Benzylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, a nitrophenyl moiety, and a phthalazinone core. The structural formula can be represented as follows:

C20H22N4O3\text{C}_{20}\text{H}_{22}\text{N}_4\text{O}_3

This structure is significant as it may influence the compound's interaction with biological targets.

Antiviral Activity

Research indicates that derivatives of piperidine compounds exhibit notable antiviral properties. For instance, related compounds have shown activity against various viruses, including HIV-1 and Herpes Simplex Virus (HSV-1) . The benzylpiperidine structure is particularly relevant for enhancing antiviral efficacy due to its ability to interact with viral proteins.

Antibacterial and Antifungal Activity

Studies have demonstrated that piperidine derivatives possess antibacterial and antifungal properties. The compound's structural features suggest it may inhibit bacterial growth against strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The presence of the nitrophenyl group could enhance these activities through mechanisms involving disruption of bacterial cell walls or interference with metabolic pathways.

Enzyme Inhibition

The compound has potential as an inhibitor of certain enzymes linked to metabolic disorders. For instance, similar compounds have been studied for their ability to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is implicated in conditions like obesity and type 2 diabetes . This inhibition can lead to improved metabolic profiles in treated subjects.

Neuroprotective Effects

There is emerging evidence suggesting that piperidine derivatives may offer neuroprotective benefits. Compounds with similar structures have been evaluated for their effects on cognitive impairment and neurodegenerative diseases . The modulation of neurotransmitter systems is a proposed mechanism by which these compounds exert their effects.

Study 1: Antiviral Screening

In a study evaluating the antiviral properties of piperidine derivatives, compounds similar to 4-[4-(4-Benzylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one were tested against various viral strains. Results indicated moderate protection against CVB-2 and HSV-1, with specific derivatives showing an effective concentration (CC50) around 92 μM in Vero cells .

Study 2: Antimicrobial Activity Assessment

Another study focused on the antimicrobial efficacy of piperidine derivatives. The results highlighted significant antibacterial activity against Gram-positive bacteria, indicating that modifications in the piperidine structure could enhance bioactivity against pathogenic strains .

Data Table: Summary of Biological Activities

Activity Type Target Organism/Condition Efficacy Reference
AntiviralHIV-1Moderate
AntibacterialStaphylococcus aureusSignificant
AntifungalCandida albicansNotable
Enzyme Inhibition11β-HSD type 1Effective
NeuroprotectiveCognitive impairmentPotentially beneficial

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